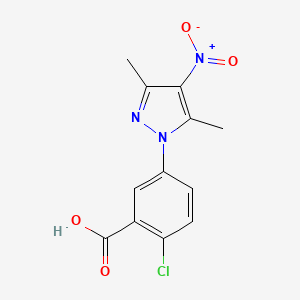![molecular formula C17H10F5NO5 B4650681 dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate](/img/structure/B4650681.png)
dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate
Overview
Description
Dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a fluorescent probe to detect the presence of amino acids and peptides in biological samples. It is also used as a building block for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate involves the formation of a complex with amino acids and peptides through hydrogen bonding and electrostatic interactions. This complex exhibits a different fluorescence spectrum compared to the free probe, which allows for the detection of the target molecules.
Biochemical and Physiological Effects:
Dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate has no known biochemical or physiological effects as it is primarily used as a research tool and not as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate in lab experiments include its high sensitivity and selectivity for amino acids and peptides, its ease of use, and its compatibility with various biological samples. However, the limitations of this compound include its toxicity and the potential for interference with other fluorescent probes.
Future Directions
Future research directions for dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate include the development of new fluorescent probes based on this compound with improved properties such as higher sensitivity and selectivity. Additionally, this compound could be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, the use of this compound in the study of protein-protein interactions and enzymatic activity could lead to the development of new drugs and therapies.
Scientific Research Applications
Dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate has been extensively used as a fluorescent probe to detect the presence of amino acids and peptides in biological samples. This compound can selectively bind to amino acids and peptides and emit fluorescence upon excitation with UV light. This property has been utilized in various applications such as the detection of protein-protein interactions, monitoring of enzymatic activity, and identification of cancer cells.
properties
IUPAC Name |
dimethyl 5-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO5/c1-27-16(25)6-3-7(17(26)28-2)5-8(4-6)23-15(24)9-10(18)12(20)14(22)13(21)11(9)19/h3-5H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHEOQKBGLSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4650608.png)
![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4650610.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650615.png)
![2-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4650620.png)


![N-(4-tert-butylcyclohexyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4650646.png)


![N-[(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B4650665.png)
![8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4650669.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B4650673.png)
![N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4650675.png)